molecular formula C15H17N3O3 B2921702 (2,5-Dimethylfuran-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034582-83-5

(2,5-Dimethylfuran-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2921702
CAS No.: 2034582-83-5
M. Wt: 287.319
InChI Key: DMPBRWQEVHKPKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can provide information about its reactivity and stability .


Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can provide information about how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Structural Analysis

The compound belongs to a broader class of heterocyclic compounds known for their diverse applications in medicinal chemistry and organic synthesis. Research demonstrates the synthesis of similar heterocyclic compounds, highlighting methodologies that could potentially be applicable to the synthesis of "(2,5-Dimethylfuran-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone". For instance, the synthesis of tri-substituted pyrazoles through cyclocondensation, demonstrating the compound's potential synthesis route and structural analysis via spectral analysis (1H NMR and 13C NMR) (Golea Lynda, 2021).

Biological and Pharmacological Activities

Compounds within this chemical family exhibit a range of biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This suggests that "this compound" could have applications in developing new therapeutic agents. The antibacterial and antioxidant activities of synthesized derivatives containing pyrazole moieties have been highlighted, suggesting potential research avenues for the compound (Golea Lynda, 2021).

Molecular Docking and Theoretical Studies

The compound's potential for specific biological interactions can be explored through molecular docking analyses, suggesting its binding affinities to various enzymes or biological targets. This computational approach provides insights into the compound's potential efficacy as a therapeutic agent by predicting its interaction with biological molecules (Golea Lynda, 2021).

Catalytic and Chemical Properties

Research on related heterocyclic compounds demonstrates their catalytic activities and applications in organic synthesis. This includes their use as catalysts in biochemical reactions, indicating that "this compound" could be explored for similar applications. The studies on metal complexes with heterocyclic ligands reveal potential antimicrobial activities and applications in catalysis (A. Jana et al., 2019).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with biological systems. This could involve binding to specific proteins, altering cell function, etc .

Safety and Hazards

This involves assessing the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential uses, and safety. This could also involve the development of new synthesis methods or the discovery of new reactions .

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-7-13(11(2)20-10)15(19)18-6-3-12(9-18)21-14-8-16-4-5-17-14/h4-5,7-8,12H,3,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPBRWQEVHKPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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